molecular formula C21H18ClN3S B15112553 7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15112553
M. Wt: 379.9 g/mol
InChI Key: NQDWVIOTXIPVRE-UHFFFAOYSA-N
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Description

7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-chlorophenyl)-2,5-dimethylpyrazole with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Benzylsulfanyl)-3-phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
  • 7-(Benzylsulfanyl)-3-(4-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C21H18ClN3S

Molecular Weight

379.9 g/mol

IUPAC Name

7-benzylsulfanyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H18ClN3S/c1-14-12-19(26-13-16-6-4-3-5-7-16)25-21(23-14)20(15(2)24-25)17-8-10-18(22)11-9-17/h3-12H,13H2,1-2H3

InChI Key

NQDWVIOTXIPVRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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